molecular formula C20H19ClN2O5 B4851532 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione

3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B4851532
M. Wt: 402.8 g/mol
InChI Key: ZNNXXBDZEYTOQT-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as CTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTI is a synthetic compound that belongs to the class of imidazolidinedione derivatives.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is not yet fully understood. However, it is believed that 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione exerts its therapeutic effects by inhibiting the activity of enzymes involved in various biochemical pathways. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the activity of tyrosinase, an enzyme involved in the biosynthesis of melanin. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the activity of HIV-1 reverse transcriptase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been found to increase the production of cytokines, which are important for immune system function. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to reduce inflammation and enhance wound healing.

Advantages and Limitations for Lab Experiments

3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is also soluble in various solvents, making it easy to use in different experimental setups. However, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has some limitations as well. It has a short half-life and is rapidly metabolized in vivo. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has low bioavailability, which limits its therapeutic applications.

Future Directions

There are several future directions for 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione research. One of the potential applications of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is in the treatment of cancer. Further studies are needed to determine the efficacy of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione as a cancer treatment and to elucidate its mechanism of action. Another potential application of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is in the treatment of viral infections. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of HIV-1 reverse transcriptase and may have potential as an antiviral agent. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been found to have antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases. Further studies are needed to explore the full potential of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in various therapeutic applications.
Conclusion:
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the treatment of cancer, viral infections, and various other diseases. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione exerts its therapeutic effects by inhibiting the activity of enzymes involved in various biochemical pathways. Further studies are needed to elucidate the full potential of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in various therapeutic applications.

Scientific Research Applications

3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has shown promising results in various scientific research studies. It has been reported to possess antitumor, antiviral, antimicrobial, antioxidant, and anti-inflammatory activities. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to enhance the immune system and reduce oxidative stress.

properties

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-26-16-9-13(10-17(27-2)18(16)28-3)8-15-19(24)23(20(25)22-15)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3,(H,22,25)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNXXBDZEYTOQT-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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